molecular formula C6H10N2O4 B14572905 Methyl 2-{[(methylcarbamoyl)oxy]imino}propanoate CAS No. 61574-95-6

Methyl 2-{[(methylcarbamoyl)oxy]imino}propanoate

Cat. No.: B14572905
CAS No.: 61574-95-6
M. Wt: 174.15 g/mol
InChI Key: KHMUJNJHRXWKBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(methylcarbamoyl)oxy]imino}propanoate is an organic compound with the molecular formula C5H9N3O3. It is a derivative of propanoate and is characterized by the presence of a methylcarbamoyl group attached to an oxime functionality. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(methylcarbamoyl)oxy]imino}propanoate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction provides the desired product in good yield . The reaction conditions are generally mild, and the use of tetrabutylammonium iodide as a phase-transfer catalyst facilitates the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(methylcarbamoyl)oxy]imino}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime functionality.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.

Major Products Formed

The major products formed from these reactions include oxime derivatives, amines, and substituted oxime compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-{[(methylcarbamoyl)oxy]imino}propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are not well-established.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Methyl 2-{[(methylcarbamoyl)oxy]imino}propanoate involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-2-[(carbamoylamino)imino]propanoate
  • Methyl butyrate
  • Ethyl acetate

Comparison

Methyl 2-{[(methylcarbamoyl)oxy]imino}propanoate is unique due to its oxime functionality, which imparts distinct reactivity compared to other esters like methyl butyrate and ethyl acetate. The presence of the methylcarbamoyl group also differentiates it from similar compounds, providing additional sites for chemical modification and interaction with biological targets .

Properties

CAS No.

61574-95-6

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

IUPAC Name

methyl 2-(methylcarbamoyloxyimino)propanoate

InChI

InChI=1S/C6H10N2O4/c1-4(5(9)11-3)8-12-6(10)7-2/h1-3H3,(H,7,10)

InChI Key

KHMUJNJHRXWKBU-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC(=O)NC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.